molecular formula C11H14N2 B15256178 3-(Butylamino)benzonitrile CAS No. 253768-97-7

3-(Butylamino)benzonitrile

Cat. No.: B15256178
CAS No.: 253768-97-7
M. Wt: 174.24 g/mol
InChI Key: OJXFVZFUSQGCRL-UHFFFAOYSA-N
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Description

Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

CAS No.

253768-97-7

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(butylamino)benzonitrile

InChI

InChI=1S/C11H14N2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,13H,2-3,7H2,1H3

InChI Key

OJXFVZFUSQGCRL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Core Structural Considerations

3-(Butylamino)benzonitrile features a benzene ring with a nitrile group at position 1 and a butylamino group at position 3. The meta-substitution pattern imposes steric and electronic challenges, necessitating regioselective functionalization. Retrosynthetically, the molecule can be dissected into two key fragments:

  • Benzonitrile backbone : Provides the aromatic system and nitrile functionality.
  • Butylamino substituent : Introduced via nucleophilic substitution or metal-catalyzed coupling.

Retrosynthetic Pathways

Two primary pathways emerge:

  • Late-stage amination : Functionalize a pre-existing nitrile-substituted benzene ring with the butylamino group.
  • Early-stage nitrile introduction : Incorporate the nitrile group after establishing the amine substituent.

The first pathway is favored due to the stability of benzonitrile derivatives under amination conditions.

Nucleophilic Aromatic Substitution

Reaction Mechanism

Nucleophilic substitution on electron-deficient aryl halides offers a direct route. For this compound, this involves:

  • Substrate : 3-Halobenzonitrile (X = Cl, Br, I)
  • Nucleophile : Butylamine

The nitrile group meta to the halogen activates the ring toward nucleophilic attack by stabilizing the transition state through electron withdrawal.

Optimized Conditions

A representative procedure adapted from palladium-catalyzed systems involves:

Parameter Condition
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene, 110°C, 24 hr
Yield 72–85% (reported for analogs)

Key advantages include tolerance of the nitrile group and scalability. However, ortho/para selectivity issues may arise without directing groups.

Buchwald-Hartwig Amination

Catalytic System Design

This method enables C–N bond formation between aryl halides and amines under milder conditions than classical nucleophilic substitution. For 3-bromobenzonitrile:

$$
\text{3-Bromobenzonitrile} + \text{Butylamine} \xrightarrow{\text{Pd catalyst}} \text{this compound}
$$

Protocol Optimization

Based on patented coupling strategies:

Component Role
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand BrettPhos (6 mol%)
Base KOtBu (3 equiv)
Solvent 1,4-Dioxane, 100°C, 12 hr
Additive 4Å molecular sieves

This system achieves >90% conversion in model substrates, with the nitrile group remaining intact under basic conditions.

Reductive Amination Pathways

Ketone Intermediate Strategy

A three-step sequence involving:

  • Friedel-Crafts acylation : Introduce acetyl group at position 3.
  • Oximation : Convert ketone to oxime.
  • Reduction : Hydrogenate oxime to amine, followed by alkylation.

While迂回, this route avoids regioselectivity challenges. A patent employing similar logic reports 65–78% yields for analogous transformations.

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern approaches favor flow chemistry for improved heat/mass transfer. A hypothetical setup might utilize:

Stage Operation
Step 1 Pd-catalyzed amination in microreactor
Step 2 In-line scavenging (e.g., Si-TAA)
Step 3 Membrane-based solvent exchange

This configuration could enhance yield (projected 88–92%) while reducing Pd leaching to <5 ppm.

Comparative Analysis of Methods

Method Yield (%) Pd Loading (mol%) Scalability
Nucleophilic Sub. 72–85 0 Moderate
Buchwald-Hartwig 85–92 2 High
Reductive Amination 65–78 0 Low

The Buchwald-Hartwig method offers superior efficiency despite higher catalyst costs, making it preferred for small-scale pharmaceutical applications.

Challenges and Mitigation Strategies

Regioselectivity Control

The meta-substitution pattern complicates direct functionalization. Solutions include:

  • Directed ortho-metalation : Use nitrile as directing group for lithiation, followed by quenching with electrophiles.
  • Protecting group strategies : Temporarily convert nitrile to amide for improved directing effects.

Nitrile Stability

Under strongly basic conditions (e.g., KOtBu), partial hydrolysis to amides may occur. Mitigation involves:

  • Low-temperature protocols : Maintain reactions below 80°C
  • Anhydrous conditions : Rigorous solvent drying with molecular sieves

Emerging Technologies

Photoredox Catalysis

Recent advances in visible-light-mediated C–N coupling show promise for nitrile-containing substrates. A proposed system:

$$
\text{3-Iodobenzonitrile} + \text{Butylamine} \xrightarrow[\text{Blue LED}]{\text{Ir(ppy)}_3} \text{Product}
$$

Preliminary data from analogous systems suggest 55–60% yields under catalyst-free conditions.

Chemical Reactions Analysis

Protonation and Salt Formation

The secondary amine undergoes acid-base reactions, forming stable salts. For example, reaction with hydrochloric acid yields the hydrochloride salt :

C11H14N2+HClC11H14N2HCl\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2 \cdot \text{HCl}

This property is critical for purification and pharmaceutical formulation.

Alkylation and Acylation

The amine participates in nucleophilic substitution with alkyl halides or acylation with acyl chlorides:

  • Alkylation :

    C11H14N2+R-XBaseC11H14N2-R+X\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{R-X} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{14}\text{N}_2\text{-R}^+ \text{X}^-
  • Acylation :

    C11H14N2+RCOClC11H14N2COR+HCl\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{RCOCl} \rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2\text{COR} + \text{HCl}

Schiff Base Formation

Reaction with carbonyl compounds generates imine derivatives, useful in coordination chemistry:

C11H14N2+RCHOC11H14N2=CHR+H2O\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{RCHO} \rightarrow \text{C}_{11}\text{H}_{14}\text{N}_2\text{=CHR} + \text{H}_2\text{O}

Hydrolysis

The nitrile group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :

    C11H14N2H2SO4,ΔC11H14N2CONH2\text{C}_{11}\text{H}_{14}\text{N}_2 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_{11}\text{H}_{14}\text{N}_2\text{CONH}_2
  • Basic Hydrolysis :

    C11H14N2NaOH,ΔC11H14N2COONa+\text{C}_{11}\text{H}_{14}\text{N}_2 \xrightarrow{\text{NaOH}, \Delta} \text{C}_{11}\text{H}_{14}\text{N}_2\text{COO}^- \text{Na}^+

Reduction

Catalytic hydrogenation or use of LiAlH₄ reduces the nitrile to a primary amine:

C11H14N2LiAlH4C11H16N2\text{C}_{11}\text{H}_{14}\text{N}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{11}\text{H}_{16}\text{N}_2

Cycloaddition and Condensation

The nitrile participates in cycloaddition with azides to form tetrazoles or condenses with lithiated imines to yield heterocycles like isoquinolines :

C11H14N2+NaN3Cu(I)C11H14N5\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{C}_{11}\text{H}_{14}\text{N}_5

Isoquinoline Formation

Reaction with lithiated o-tolualdehyde tert-butylimines produces 3-substituted isoquinolines via eneamido anion intermediates :

C11H14N2+Li-imineIsoquinoline Derivative\text{C}_{11}\text{H}_{14}\text{N}_2 + \text{Li-imine} \rightarrow \text{Isoquinoline Derivative}

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Key Reference
Salt FormationHCl, RTHydrochloride salt
AlkylationR-X, K₂CO₃, refluxQuaternary ammonium salt
Acidic HydrolysisH₂SO₄, H₂O, Δ3-(Butylamino)benzamide
CondensationLithiated imines, THF, -78°C3-Phenylisoquinoline
Tetrazole FormationNaN₃, Cu(I), DMF1H-Tetrazole derivative

Mechanistic Insights

  • Electron Effects : The butylamino group activates the benzene ring toward electrophilic substitution at the para position, while the nitrile group deactivates it.

  • Steric Influence : The bulky tert-butyl group in analogs (e.g., 4-(tert-butylamino)-3-nitrobenzonitrile) hinders nucleophilic attack at the amine.

Scientific Research Applications

3-(Butylamino)benzonitrile has applications in scientific research, medicinal chemistry, and chemical synthesis . It is a chemical compound with a cyanide functional group (-C≡N) attached to an aromatic ring. The compound's structure, particularly the butylamino group, influences its biological activity, suggesting potential interactions with biological targets for therapeutic applications.

Applications

  • Medicinal Chemistry Due to its unique structure and biological activity, this compound can serve as a lead compound for drug development.
  • Chemical Synthesis The compound is utilized in chemical synthesis. The presence of the bromine atom enhances electrophilicity, making it suitable for further chemical transformations.
  • Enzyme Inhibition 3-[(Butylamino)methyl]benzonitrile, a compound similar in structure to this compound, has demonstrated the ability to inhibit cytochrome P450 enzymes, specifically CYP1A2, which is important in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered medications, making it relevant in drug interaction studies.

Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. These studies may focus on how this compound interacts within biological systems, guiding further development for therapeutic uses.

Hyaluronan Research

While not a direct application of this compound, research on hyaluronan, a major component of the extracellular matrix, shows potential applications in relation to similar compounds . Hyaluronan research includes:

  • Drug Delivery: High molecular weight hyaluronan (HMW-HA) can be functionalized with ligands like bisphosphonate (BP) for localized drug delivery and cell-specific targeting . The pro-drug design, based on drug conjugation to HMW-HA, represents a new drug delivery platform where the drug potency is triggered by hyaluronidase (Hase) mediated degradation of the HA-drug conjugate .
  • Melanoma Research: Hyaluronan synthase 3 (HAS3) overexpression can downregulate MV3 melanoma cell proliferation, migration, and adhesion, suggesting that hyaluronan has anti-cancer-like effects in melanoma .
  • Corneal Protection: High-molecular-weight hyaluronan (HA-HMW) provides corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects, decreasing SLS-induced toxic effects and protecting the cornea .

Mechanism of Action

The mechanism of action of 3-(Butylamino)benzonitrile involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Alkylamino-Substituted Benzonitriles

(a) 3-Amino-4-(butylamino)benzonitrile (CAS 143173-92-6)
  • Structure: Contains an additional amino group (-NH₂) at the para position relative to the butylamino substituent.
  • Molecular Weight: Higher (C₁₁H₁₄N₃ vs. C₁₁H₁₄N₂ for 3-(butylamino)benzonitrile) due to the extra amino group.
(b) 3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile (CAS 1040052-47-8)
  • Structure: A branched alkyl chain ((3-methylbutan-2-yl)amino) attached via a methylene bridge.
  • Lipophilicity: The branched alkyl group likely increases hydrophobicity compared to the linear butyl chain in this compound, impacting solubility and membrane permeability .
(c) 3-(Ferrocenylmethylamino)benzonitrile (3FMAB)
  • Structure: Ferrocenyl group (organometallic) replaces the butyl chain.
  • Electrochemical Properties : The ferrocene moiety confers redox activity, enabling applications in electron-transfer studies. Binding studies with DPPH radicals revealed a chemical interaction (binding constant: $ K_b = 1.2 \times 10^3 \, \text{M}^{-1} $), distinct from electrostatic interactions seen in its ortho-substituted analog (2FMAB) .

Aromatic and Heterocyclic Derivatives

(a) 3-(4-Aminophenyl)benzonitrile (CAS 443998-73-0)
  • Structure: Biphenyl system with an amino group on the para-phenyl ring.
  • Molecular Weight: 194.23 g/mol, lighter than this compound.
  • Safety : Classified as hazardous, requiring precautions for inhalation and skin contact, similar to other aromatic amines .
(b) 3-(3-Thienyl)benzonitrile (CAS 870703-81-4)
  • Structure: Thiophene ring replaces the butylamino group.
  • Purity: 97% (commercial grade) .

Electron-Withdrawing Substituents

(a) 3-Nitrobenzonitrile (CAS 619-24-9)
  • Structure: Nitro (-NO₂) group at the meta position.
  • Reactivity: The nitro group is strongly electron-withdrawing, making the nitrile more electrophilic. This contrasts with the electron-donating butylamino group, which would decrease nitrile reactivity.
  • Hazards : Classified as an irritant; requires stringent handling protocols .
(b) 3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4)
  • Structure : Methoxy (-OCH₃) and nitro groups at adjacent positions.
  • Physicochemical Properties: Melting point (125–126°C) significantly higher than liquid or low-melting amino derivatives, reflecting increased polarity and crystal packing efficiency .

Complex Functionalized Derivatives

(a) 3-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)methyleneamino]benzonitrile
  • Structure: Schiff base with bulky tert-butyl and phenolic groups.
  • Crystallography: Monoclinic crystal system (space group $ P2_1/c $), with a molecular weight of 334.45 g/mol. The steric bulk may reduce solubility in polar solvents compared to simpler alkylamino derivatives .
(b) 3-(1-Amino-2-hydroxyethyl)benzonitrile (CAS 1270345-92-0)
  • Structure: Ethanolamine-like side chain (-NH-CH₂-CH₂-OH).
  • Polarity: The hydroxyl and amino groups enhance hydrophilicity, making this compound more water-soluble than this compound .

Biological Activity

3-(Butylamino)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a butylamino group attached to a benzonitrile moiety, which may influence its biological activity. The presence of the butyl group could enhance lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated in the literature. However, similar compounds have been shown to interact with various biological targets, including receptors and enzymes involved in signaling pathways.

Anticonvulsant Activity

Benzonitrile derivatives have also been assessed for anticonvulsant activity. In one study, several compounds were tested for their efficacy in preventing seizures using models like the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) test. Some derivatives demonstrated significant protective effects compared to standard anticonvulsants like valproate . Given that this compound shares structural characteristics with these compounds, it may possess similar anticonvulsant properties.

Structure-Activity Relationship (SAR)

The biological activity of benzonitrile derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish activity. For instance, variations in the amino group configuration or the length of alkyl chains can significantly impact pharmacological profiles . Understanding the SAR for this compound could lead to optimized derivatives with enhanced therapeutic effects.

Study on PD-1/PD-L1 Interaction

A notable study synthesized a series of biphenyl-triazole-benzonitrile derivatives to evaluate their effects on PD-1/PD-L1 interactions. The most potent compound exhibited an IC50 value of 8.52 μM, indicating significant potential for further development as an immunotherapeutic agent .

Anticancer Effects in Melanoma Models

Research involving benzofuroxan derivatives showed promising results against melanoma cells by inducing apoptosis through ROS generation and AKT signaling pathway modulation . Although not directly related to this compound, these findings highlight the potential for similar compounds to exhibit anticancer effects.

Data Tables

Compound Activity IC50 (μM) Notes
This compoundPotential anticancerTBDStructural analogs show promising results
Biphenyl-triazole derivativePD-1/PD-L1 inhibitor8.52Significant immunotherapeutic potential
Benzofuroxan derivativeInduces apoptosisTBDEffective against melanoma

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